molecular formula C11H15N3O2 B7191791 N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide

N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide

Cat. No.: B7191791
M. Wt: 221.26 g/mol
InChI Key: PTZHOSKSNHAHHU-UHFFFAOYSA-N
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Description

N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide: is a heterocyclic compound that features a pyridazine ring substituted with a carboxamide group and a 2,3-dimethyloxolan moiety.

Properties

IUPAC Name

N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-11(2,4-6-16-8)14-10(15)9-3-5-12-13-7-9/h3,5,7-8H,4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZHOSKSNHAHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NC(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridazine-4-carboxylic acid with 2,3-dimethyloxolane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents .

Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is being explored for therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dimethyloxolan-3-yl)pyridazine-4-carboxamide is unique due to the combination of the pyridazine ring and the 2,3-dimethyloxolan moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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